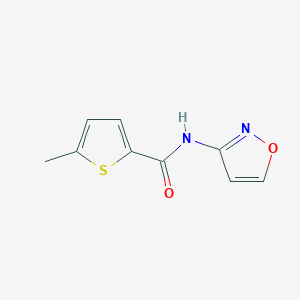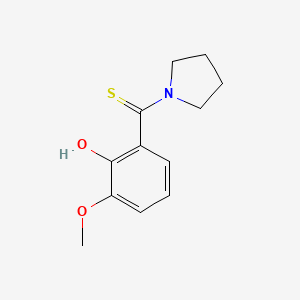
2-methoxy-6-(1-pyrrolidinylcarbonothioyl)phenol
Descripción general
Descripción
2-Methoxy-6-(1-pyrrolidinylcarbonothioyl)phenol (also known as AG-1478) is a synthetic compound that belongs to the family of 4-anilinoquinazolines. It is widely used in scientific research as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
AG-1478 inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. AG-1478 has been shown to be highly selective for EGFR, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. AG-1478 has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-1478 has several advantages for lab experiments. It is a highly selective inhibitor of EGFR and has minimal activity against other receptor tyrosine kinases. It is also relatively stable and can be stored at room temperature for extended periods. However, AG-1478 has some limitations. It is not suitable for in vivo studies due to its poor solubility and bioavailability. It also has limited activity against mutant forms of EGFR that are commonly found in cancer cells.
Direcciones Futuras
AG-1478 has several potential future directions for scientific research. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of AG-1478. Another area of interest is the investigation of the role of EGFR in various physiological and pathological processes, such as wound healing, inflammation, and neurodegeneration. Finally, AG-1478 can be used as a tool to study the molecular mechanisms underlying the development and progression of cancer and to identify novel therapeutic targets for cancer treatment.
Conclusion:
In conclusion, AG-1478 is a synthetic compound that is widely used in scientific research as an inhibitor of EGFR tyrosine kinase. It has several advantages for lab experiments, including high selectivity and stability. AG-1478 has been shown to have a wide range of biochemical and physiological effects and has potential future directions for scientific research. However, it also has some limitations, such as poor solubility and limited activity against mutant forms of EGFR. AG-1478 remains an important tool for studying the role of EGFR in various cellular processes and for identifying novel therapeutic targets for cancer treatment.
Aplicaciones Científicas De Investigación
AG-1478 is widely used in scientific research to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, migration, and survival. It is also used to investigate the molecular mechanisms underlying cancer development and progression. AG-1478 has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-10-6-4-5-9(11(10)14)12(16)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDPBASZYQEVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



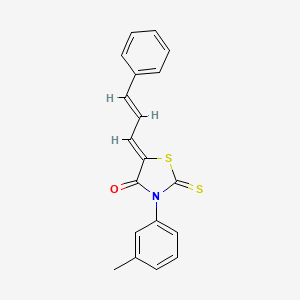
![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)
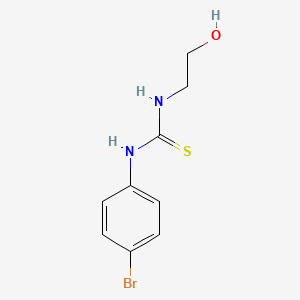
![3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4714859.png)
![1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)
![2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylic acid](/img/structure/B4714869.png)
![N-[3-(methylthio)phenyl]-1-indolinecarboxamide](/img/structure/B4714874.png)
![5-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4714881.png)
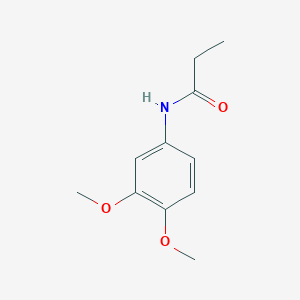
![4-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]phenol](/img/structure/B4714886.png)
![2-(2-furyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714893.png)
![2-[(2-chlorobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine](/img/structure/B4714910.png)
![3-({2-[(3-methoxybenzoyl)amino]benzoyl}amino)-2-methylbenzoic acid](/img/structure/B4714917.png)
